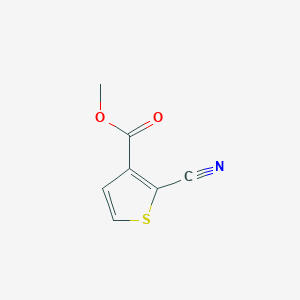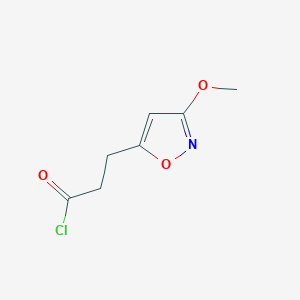
4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid
Übersicht
Beschreibung
“4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” is an organic compound also known as MPBA. It has a molecular formula of C15H15N3O3 and a molecular weight of 285.3 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” consists of a morpholinyl group attached to a pyrazinyl group, which is further connected to a benzoic acid group .Physical And Chemical Properties Analysis
“4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
- Scientific Field: Medicinal Chemistry
- Application : This compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors . These inhibitors are potentially useful in the treatment of Parkinson’s disease (PD), a neurodegenerative disorder .
- Methods of Application : The optimization of these inhibitors involved improving kinome selectivity using a surrogate crystallography approach . This resulted in the identification of a highly potent, brain penetrant and selective LRRK2 inhibitor .
- Results : The optimized inhibitor, PF-06447475, has been further profiled in in vivo safety and pharmacodynamic studies .
- Scientific Field: Organic Chemistry
- Application : This compound has been used in the synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters . These esters are multifunctional compounds convenient for further functionalization and production of α-substituted propionates .
- Methods of Application : The synthesis involves a one-pot process from alkyl acrylates by the addition of morpholine to an intermediate α-bromoacrylate . Among the amines, morpholine turned most suitable .
- Results : The resulting 2-bromo-3-(morpholin-4-yl)propionic acid esters are useful in organic synthesis .
- Scientific Field: Organic Chemistry
- Application : This compound has been used in the synthesis of 4-(3-morpholin-4-ylpropoxy)phthalonitrile . These phthalonitriles are used in the preparation of metal phthalocyanines, which are important dyes and pigments .
- Methods of Application : The synthesis involves the reaction of 4-(3-morpholin-4-ylpyrazin-2-yl)benzoic acid with phthalonitrile in the presence of a base .
- Results : The resulting 4-(3-morpholin-4-ylpropoxy)phthalonitrile can be further used to synthesize metal phthalocyanines .
Eigenschaften
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(20)12-3-1-11(2-4-12)13-14(17-6-5-16-13)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNLAMCTCPRZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)
![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)



![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)

![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)

![{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392650.png)
![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)